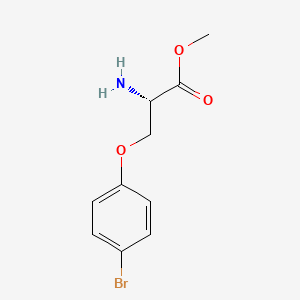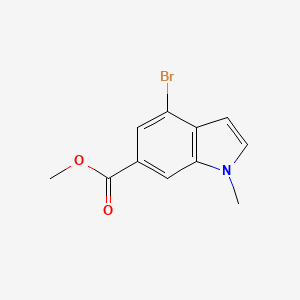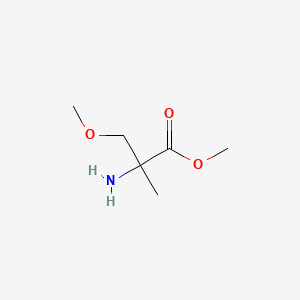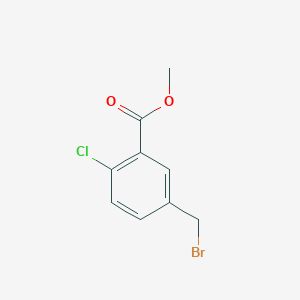
Methyl 5-(bromomethyl)-2-chlorobenzoate
Descripción general
Descripción
Methyl 5-(bromomethyl)-2-chlorobenzoate, also known as MB2C, is a halogenated organic compound that has been widely used in scientific research due to its unique properties. It is a versatile compound that can be used in a variety of experiments, and is an important tool for furthering scientific knowledge.
Aplicaciones Científicas De Investigación
Synthesis of Heteroditopic Ligands : This compound is used in the one-pot halomethylation of 5-substituted salicylaldehydes. This process is a convenient method for attaching functional arms to salicylaldehydes, which are then used in organic and coordination chemistry. This technique is instrumental in creating heteroditopic ligands that can act as receptors for metal salts (Wang et al., 2006).
Drug Synthesis (Dapagliflozin) : A significant application is in the synthesis of the antidiabetic drug Dapagliflozin. Through a series of chemical reactions, 5-bromo-2-chlorobenzoic acid is converted into this drug, demonstrating the compound's utility in pharmaceutical synthesis (Jie Yafei, 2011).
Key Intermediate in Rupatadine Synthesis : It serves as a key intermediate in the synthesis of rupatadine, a medication used to treat allergic rhinitis and urticaria. A new preparation method for this compound has been reported, highlighting its importance in pharmaceutical manufacturing (Guo et al., 2015).
Synthesis of Porphyrins : The compound plays a role in the synthesis of porphyrins, which are important in various biochemical processes. Its derivatives are used as intermediates in the Johnson regioselective synthesis of porphyrins (Paine et al., 1988).
Crystal Structure Analysis : Its derivatives have been used in crystallography to study molecular interactions and structural formations, providing insights into molecular design and materials science (Ebersbach et al., 2022).
Pilot Plant Synthesis for Scalable Processes : Its scalability in the production process has been explored, highlighting its application in larger-scale chemical manufacturing. This research focuses on developing efficient and practical methods for synthesizing this compound in a pilot plant setting (Hickey et al., 2005).
Propiedades
IUPAC Name |
methyl 5-(bromomethyl)-2-chlorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClO2/c1-13-9(12)7-4-6(5-10)2-3-8(7)11/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CATAJHNFXWLJRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)CBr)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
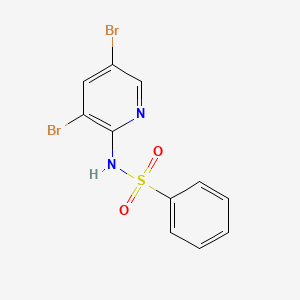
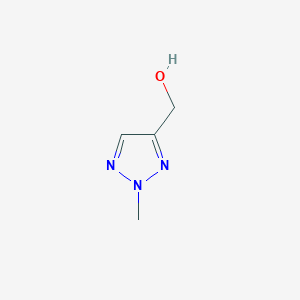
![[4-(Methylamino)oxan-4-yl]methanol](/img/structure/B1426981.png)


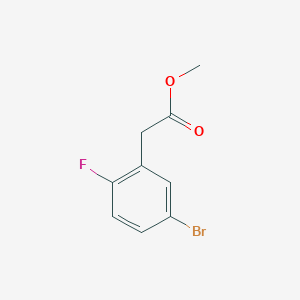
![1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B1426990.png)
![2,4-dichloro-7-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1426992.png)
![4-Chloro-5-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1426993.png)
